7-Hydroxyquinoline

Overview

Description

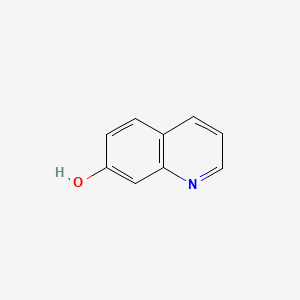

7-Hydroxyquinoline is an organic compound derived from quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a hydroxyl group at the 7th position of the quinoline ring. This compound is known for its diverse range of biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Hydroxyquinoline can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzaldehyde with glycerol in the presence of sulfuric acid. Another method includes the reaction of 2-aminophenol with acrolein under acidic conditions . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Catalytic systems and green chemistry approaches, such as the use of ionic liquids and ultrasound irradiation, are employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxyquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-7,8-dione.

Reduction: Reduction reactions can convert it into 7-aminoquinoline.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nitration typically involves nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.

Major Products Formed

Oxidation: Quinoline-7,8-dione.

Reduction: 7-Aminoquinoline.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Hydroxyquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: It serves as a fluorescent probe for studying biological systems and as a chelating agent for metal ions.

Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxyquinoline involves its ability to chelate metal ions, which can disrupt various biological processes. It can inhibit enzymes that require metal ions as cofactors, thereby affecting cellular functions. Additionally, its ability to undergo proton transfer reactions plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxyquinoline is unique due to its specific position of the hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo long-range proton transfer and its specific interactions with metal ions make it a valuable compound in research and industrial applications .

Biological Activity

7-Hydroxyquinoline (7-HQ) is a compound recognized for its diverse biological activities, making it a subject of extensive research in medicinal chemistry. This article delves into the biological properties of 7-HQ, highlighting its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a hydroxyl group at the 7-position of the quinoline ring. This structural arrangement contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it can inhibit bacterial growth, particularly against Gram-positive bacteria. For instance, studies have shown that derivatives of 7-HQ demonstrate enhanced antibacterial activity compared to the parent compound, suggesting that structural modifications can potentiate its efficacy .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 7-Hydroxy-8-methylquinoline | Escherichia coli | 16 µg/mL |

2. Anticancer Potential

The anticancer potential of 7-HQ has been explored in various studies. It has shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .

Case Study:

A study investigated the effects of 7-HQ on MCF-7 breast cancer cells, revealing that treatment with 10 µM of 7-HQ resulted in a significant reduction in cell viability (approximately 50%) after 48 hours, demonstrating its potential as an anticancer agent .

The biological activities of 7-HQ are attributed to several mechanisms:

- Metal Chelation: 7-HQ can chelate metal ions, particularly iron and copper, which are essential for microbial growth and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in cells, leading to apoptosis in cancer cells.

- Inhibition of Enzymatic Activity: Some studies suggest that 7-HQ inhibits enzymes like topoisomerase, which are crucial for DNA replication in cancer cells .

Recent research has highlighted the photochemical behavior of 7-HQ derivatives under UV light. For example, studies demonstrated that UV irradiation could induce long-distance hydrogen atom transfer within molecules containing a this compound framework. This property could be harnessed for developing photodynamic therapies targeting cancer cells .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 7-HQ derivatives. Modifications at various positions on the quinoline ring can significantly impact their antimicrobial and anticancer activities. For instance, substituents that enhance lipophilicity generally improve biological efficacy while reducing toxicity .

Properties

IUPAC Name |

quinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRPPAPDRUBKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060380, DTXSID001316496 | |

| Record name | 7-Quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7(1H)-Quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light beige powder; [Spectrum MSDS] | |

| Record name | 7-Quinolinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00033 [mmHg] | |

| Record name | 7-Quinolinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

580-20-1, 81123-52-6 | |

| Record name | 7-Hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-HYDROXYQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Quinolinol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7(1H)-Quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-HYDROXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2G6YUK7ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 7-hydroxyquinoline?

A1: this compound has the molecular formula C9H7NO and a molecular weight of 145.16 g/mol.

Q2: How can I identify this compound spectroscopically?

A2: this compound exhibits characteristic absorption and fluorescence spectra. In its neutral form, it absorbs strongly in the UV region and displays a weaker absorption band around 400 nm attributed to its zwitterionic tautomer stabilized by water. [] Its fluorescence emission is highly sensitive to its environment and tautomeric form, with emissions observed between 380-400 nm for enol forms and around 500-520 nm for the keto tautomer. [, ] Resonance Raman spectroscopy is also a powerful tool for characterizing the different prototropic forms of this compound in various solvents. [, , ]

Q3: What are the key chemical properties of this compound?

A3: this compound is an amphoteric molecule, acting as both a hydrogen bond donor and acceptor due to its hydroxyl and quinoline nitrogen groups. [, ] This bifunctionality drives its rich photochemistry, particularly its ability to undergo excited-state proton transfer (ESPT). [, , , , , , , ]

Q4: What is excited-state proton transfer (ESPT) and how does it occur in this compound?

A4: ESPT is a photochemical process where absorption of light triggers a proton transfer within a molecule or between molecules. In this compound, ESPT involves the transfer of the hydroxyl proton to the quinoline nitrogen, leading to the formation of its keto tautomer. This process is highly sensitive to the solvent environment and the presence of proton donors/acceptors. [, , , , , , ]

Q5: How does this compound interact with protic solvents like water and alcohols?

A5: this compound forms hydrogen bonds with protic solvents through both its hydroxyl and nitrogen groups. [, , , ] The strength and structure of these hydrogen bonds influence its tautomeric equilibrium and ESPT dynamics. For example, in water, the zwitterionic tautomer is stabilized, while in alcohols, both enol and keto forms can exist depending on the alcohol size and hydrogen-bonding ability. [, , ]

Q6: How does this compound behave in confined environments like cyclodextrins and reverse micelles?

A6: When encapsulated in hydrophobic cavities like β-cyclodextrin or AOT reverse micelles, the ESPT dynamics of this compound are significantly altered compared to bulk water. [, ] The formation of the charged intermediate species during ESPT is disfavored within these hydrophobic environments, leading to slower enol-deprotonation and faster imine-protonation steps. This confinement effect can be utilized to manipulate the photophysical properties and reactivity of this compound.

Q7: What computational methods are used to study this compound?

A7: Various computational techniques are employed to investigate this compound, including density functional theory (DFT), time-dependent DFT (TDDFT), Hartree-Fock calculations, and molecular dynamics (MD) simulations. [, , , , , ] These methods help determine stable structures, predict vibrational frequencies, simulate proton transfer pathways, and evaluate the impact of solvent effects on its properties.

Q8: Can you elaborate on the use of this compound as a model system for proton transfer studies?

A8: The well-defined structure and ESPT behavior of this compound make it an excellent model system for studying proton transfer mechanisms in various environments. [, , ] Researchers have employed this compound to investigate the role of solvent molecules in proton wires, the impact of confinement on reaction dynamics, and the interplay of vibrational modes in promoting proton tunneling. [, , , ]

Q9: Are there any applications of this compound in material science?

A9: Yes, this compound derivatives have been explored as potential two-photon fluorescent probes for biological Zn(II) detection due to their high selectivity and sensitivity. [] Furthermore, this compound derivatives have been investigated as sensitizers for titanium dioxide nanoparticles in Gratzel solar cells. [] These applications highlight the potential of this compound derivatives in developing advanced materials.

Q10: What is the significance of studying the structure-activity relationship (SAR) of this compound derivatives?

A10: Understanding the SAR of this compound derivatives is crucial for tailoring their properties for specific applications. [, , , , ] By modifying the substituents on the quinoline ring or introducing different proton crane units, researchers can fine-tune the ESPT behavior, absorption/emission wavelengths, and other photophysical characteristics of these molecules. This rational design approach enables the development of new materials with improved performance and tailored functionalities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.